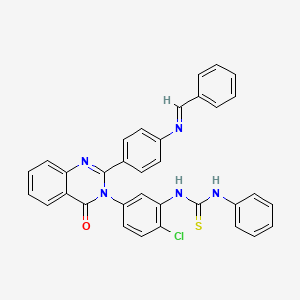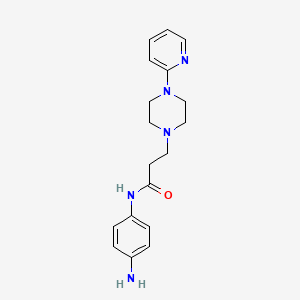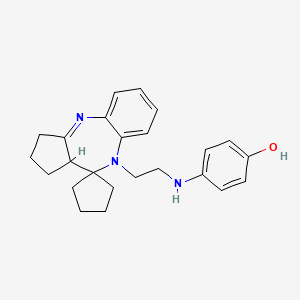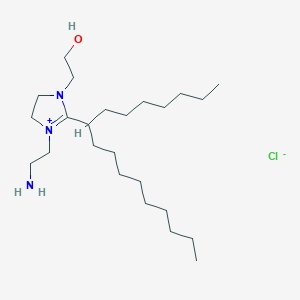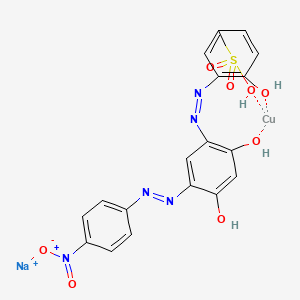
Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This particular compound is notable for its vibrant color and is used in various industrial applications, including textiles and biological staining.
Métodos De Preparación
The synthesis of Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dihydroxy-5-((4-nitrophenyl)azo)aniline in an acidic medium. This intermediate is then coupled with 4-hydroxybenzenesulphonic acid under controlled conditions to form the final azo dye. Industrial production methods often involve large-scale batch reactions with precise control over temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized, leading to the cleavage of the -N=N- bond.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in histological staining to highlight specific cell structures.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in textile dyeing for its vibrant and stable color properties.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function. The pathways involved often include the formation of reactive intermediates that can modify cellular components .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes such as:
- Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-2-hydroxy-5-nitrobenzenesulphonato(4-))ferrate(1-)
- Sodium (4-((dihydroxy(2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-) These compounds share similar structural features but differ in their specific substituents and metal ions. The unique combination of substituents in Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) imparts distinct chemical and physical properties, making it suitable for specific applications .
Propiedades
Número CAS |
83562-89-4 |
|---|---|
Fórmula molecular |
C18H13CuN5NaO8S+ |
Peso molecular |
545.9 g/mol |
Nombre IUPAC |
sodium;copper;3-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C18H13N5O8S.Cu.Na/c24-16-6-5-12(32(29,30)31)7-13(16)21-22-15-8-14(17(25)9-18(15)26)20-19-10-1-3-11(4-2-10)23(27)28;;/h1-9,24-26H,(H,29,30,31);;/q;;+1 |
Clave InChI |
IUFQCDBXPFYCGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


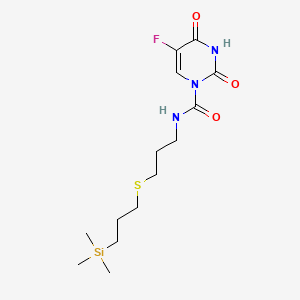
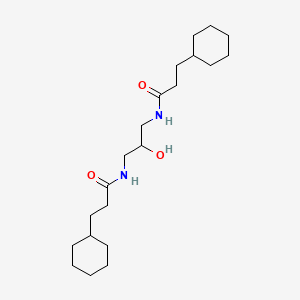
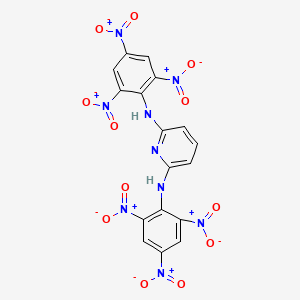



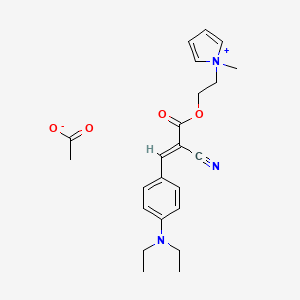
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
